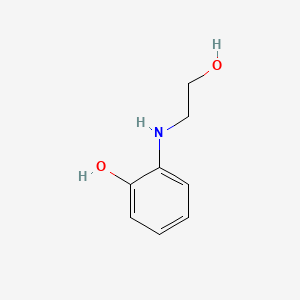
2-(2-Hydroxyanilino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyanilino)ethanol is an organic compound with the molecular formula C8H11NO2. It is a derivative of aniline and ethanol, characterized by the presence of a hydroxyl group and an amino group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Hydroxyanilino)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of ethylene oxide with 2-aminophenol. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as those used in laboratory settings. The reaction conditions are optimized for higher yields and purity, and the process may include steps such as distillation and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyanilino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl or amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted phenols. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
2-(2-Hydroxyanilino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyanilino)ethanol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Hydroxyanilino)ethanol include:
- 2-(2-Hydroxyethylamino)phenol
- 2-(2-Hydroxyethyl)aniline
- 2-Aminoethanol derivatives .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Propiedades
Número CAS |
39123-58-5 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)phenol |
InChI |
InChI=1S/C8H11NO2/c10-6-5-9-7-3-1-2-4-8(7)11/h1-4,9-11H,5-6H2 |
Clave InChI |
VYHSWZULFYFDMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



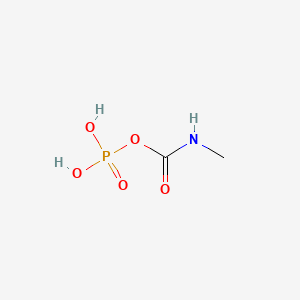

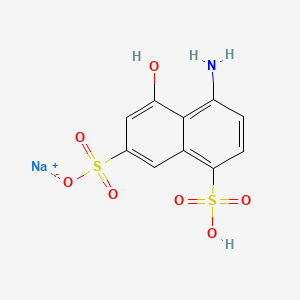
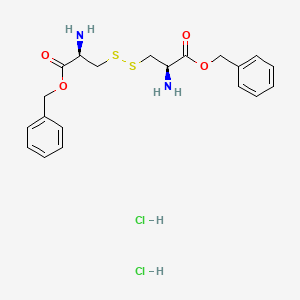

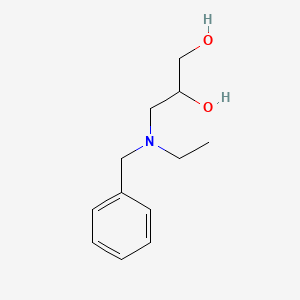
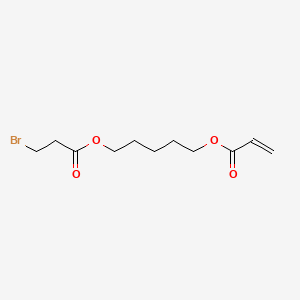
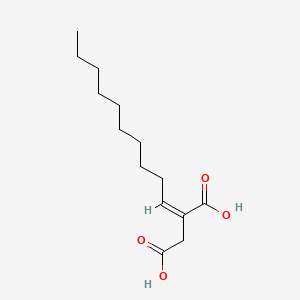
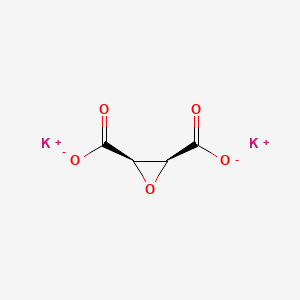
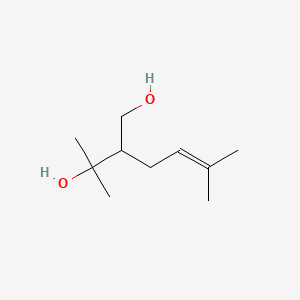

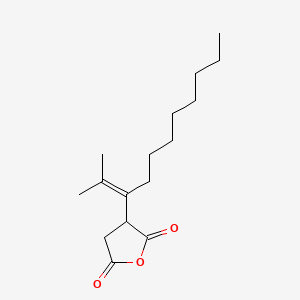
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
